

# Application Note and Protocol: $^1\text{H}$ and $^2\text{H}$ NMR Analysis of Elacestrant-d4

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## Compound of Interest

Compound Name: Elacestrant-d4

Cat. No.: B12375297

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## Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor (ER)-positive breast cancer.[1][2][3] **Elacestrant-d4** is a deuterated analog of Elacestrant, where four hydrogen atoms have been replaced by deuterium.[4][5][6][7][8] This isotopic labeling is often employed in drug development to study pharmacokinetics, metabolism, and to potentially improve the drug's metabolic stability.[4][9] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of isotopically labeled compounds.[10][11][12] This application note provides a detailed protocol for the analysis of **Elacestrant-d4** using both proton ( $^1\text{H}$ ) and deuterium ( $^2\text{H}$ ) NMR spectroscopy to confirm its chemical structure, determine isotopic purity, and quantify the level of deuterium incorporation.

## Principle and Scope

$^1\text{H}$  NMR Spectroscopy is utilized to determine the structure of the molecule by analyzing the chemical shifts and coupling constants of the remaining protons. For **Elacestrant-d4**, the absence or significant reduction of signals at the sites of deuteration provides direct evidence of isotopic labeling.

$^2\text{H}$  NMR Spectroscopy directly detects the deuterium nuclei, providing a distinct signal for each deuteration site. This allows for the unambiguous confirmation of the location of deuterium

incorporation and can be used for quantitative assessment of the isotopic enrichment at each site.[\[11\]](#)

This protocol is applicable to the quality control and characterization of synthesized **Elacestrant-d4** in a research or drug development setting.

## Experimental Protocols

### Sample Preparation

- **Solvent Selection:** Choose a high-purity deuterated solvent that fully dissolves **Elacestrant-d4** and has minimal overlapping signals with the analyte. For  $^1\text{H}$  NMR, a common choice is Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl Sulfoxide-d6 ( $\text{DMSO-d}_6$ ). For  $^2\text{H}$  NMR, a non-deuterated solvent such as Chloroform or Dimethyl Sulfoxide is used.[\[11\]](#)
- **Sample Weighing:** Accurately weigh approximately 5-10 mg of **Elacestrant-d4** into a clean, dry vial.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen solvent to the vial.
- **Internal Standard (for Quantitative Analysis):** For quantitative  $^1\text{H}$  NMR (qNMR), add a known amount of a suitable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
- **Transfer:** Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

### $^1\text{H}$ NMR Spectroscopy

- **Instrument:** 400 MHz (or higher) NMR spectrometer
- **Probe:** 5 mm broadband probe
- **Temperature:** 298 K
- **Pulse Sequence:** zg30 ( $30^\circ$  pulse)
- **Acquisition Parameters:**

- Spectral Width (SW): 20 ppm
- Number of Scans (NS): 16
- Relaxation Delay (D1): 5 s
- Acquisition Time (AQ): 4 s
- Processing:
  - Apply a line broadening (LB) of 0.3 Hz.
  - Perform Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm).
  - Integrate all signals.

## 2H NMR Spectroscopy

- Instrument: 400 MHz (or higher) NMR spectrometer equipped for 2H detection
- Probe: 5 mm broadband probe
- Temperature: 298 K
- Pulse Sequence: zg (simple pulse-acquire)
- Acquisition Parameters:
  - Spectral Width (SW): 30 ppm
  - Number of Scans (NS): 256 (or more for better signal-to-noise)
  - Relaxation Delay (D1): 1 s
  - Acquisition Time (AQ): 2 s
- Processing:

- Apply a line broadening (LB) of 1-2 Hz.
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to a known deuterium signal if available, or set the most prominent deuterium signal as a reference.

## Data Presentation

The following tables summarize representative quantitative data for the  $^1\text{H}$  and  $^2\text{H}$  NMR analysis of **Elacestrant-d4**. Note: These are expected values for illustrative purposes and may vary based on experimental conditions and the specific batch of the compound.

Table 1: Representative  $^1\text{H}$  NMR Data for **Elacestrant-d4** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	m	2H	Aromatic Protons
~6.5-6.8	m	3H	Aromatic Protons
~3.8	s	3H	-OCH <sub>3</sub>
~3.5	t	2H	-CH <sub>2</sub> -
~2.8	m	4H	-CH <sub>2</sub> - and -CH-
~2.5	t	2H	-CH <sub>2</sub> -
~1.4	s	6H	-C(CH <sub>3</sub> ) <sub>2</sub>
Signal Reduced	-	-	Protons at deuterated positions

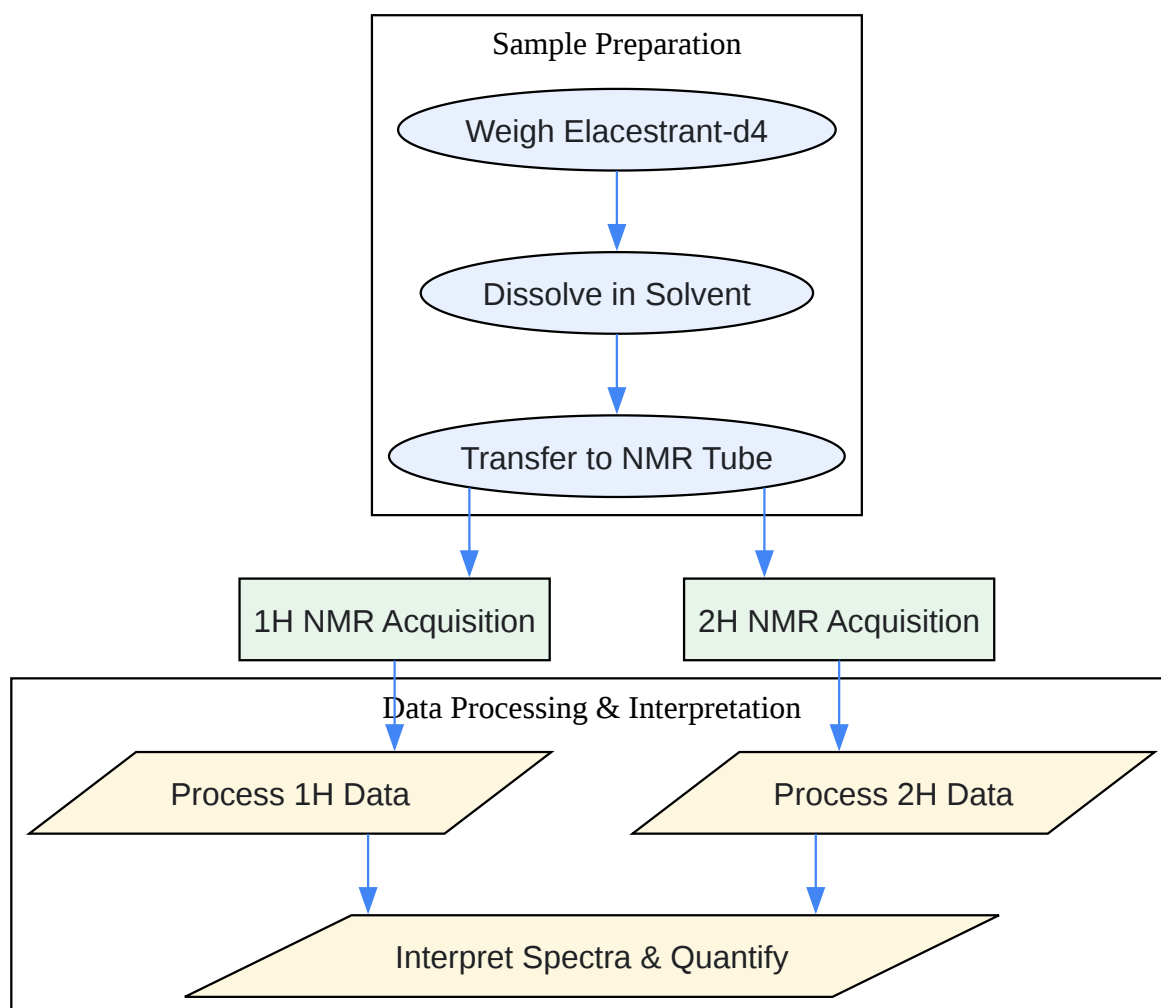
Table 2: Representative  $^2\text{H}$  NMR Data for **Elacestrant-d4** in  $\text{CHCl}_3$

Chemical Shift ( $\delta$ , ppm)	Assignment	Isotopic Purity (%)
~2.6	Deuterons on Ethyl Chain	>98%
~1.1	Deuterons on Ethyl Chain	>98%

## Data Interpretation

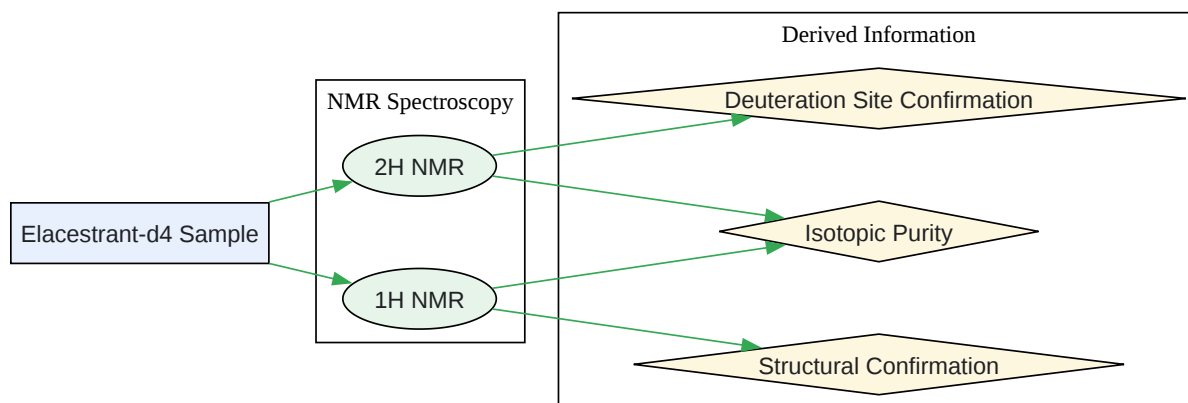
- **<sup>1</sup>H NMR:** The <sup>1</sup>H NMR spectrum should be compared to the spectrum of non-deuterated Elacestrant. A significant reduction or complete disappearance of the signals corresponding to the protons on the ethylamino group confirms successful deuteration. The integration of the remaining proton signals should be consistent with the structure of **Elacestrant-d4**.
- **<sup>2</sup>H NMR:** The <sup>2</sup>H NMR spectrum will show distinct peaks corresponding to the deuterium atoms. The chemical shifts will be very similar to the proton chemical shifts of the same positions. The presence of these signals provides direct evidence of the location of deuteration. The relative integration of the deuterium signals can be used to assess the isotopic enrichment at each site.

## Visualizations



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Caption: Experimental workflow for NMR analysis.



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Caption: Logical relationship of the analysis.

## Conclusion

The combined use of  $^1\text{H}$  and  $^2\text{H}$  NMR spectroscopy provides a comprehensive and robust method for the characterization of **Elacestrant-d4**. These techniques allow for the unambiguous confirmation of the molecular structure, precise identification of the deuteration sites, and accurate quantification of isotopic purity. The protocols and data presented in this application note serve as a valuable guide for researchers and scientists involved in the development and quality control of isotopically labeled pharmaceuticals.

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